

Application Notes and Protocols for the Synthesis of Mexedrone Hydrochloride

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Compound of Interest

Compound Name: Mexedrone

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This document provides detailed protocols for the synthesis of **Mexedrone** hydrochloride (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one hydrochloride). The following sections outline the chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthesis workflow.

Chemical and Physical Properties

Mexedrone hydrochloride is a synthetic cathinone derivative.^[1] Its key properties are summarized in the table below for easy reference.

| Property | Value |
|-------------------|---|
| IUPAC Name | 3-methoxy-2-(methylanino)-1-(4-methylphenyl)propan-1-one;hydrochloride[1] |
| Synonyms | 4-MMC-MeO |
| CAS Number | 2749282-69-5[1][2] |
| Molecular Formula | C ₁₂ H ₁₈ ClNO ₂ [1] |
| Molecular Weight | 243.73 g/mol [1] |
| Purity | ≥98%[2] |
| Formulation | A neat solid[2] |
| Storage | -20°C[2] |
| Stability | ≥ 3 years[2] |

Experimental Protocol: Synthesis of Mexedrone Hydrochloride

The synthesis of **Mexedrone** hydrochloride is a multi-step process that begins with 3-chloro-1-(4-methylphenyl)propan-1-one.[1][3] The following protocol details the necessary steps, reagents, and conditions.

Step 1: Synthesis of 3-methoxy-1-(4-methylphenyl)propan-1-one

- A mixture of 3-chloro-1-(4-methylphenyl)propan-1-one, sodium iodide, and sodium methoxide is prepared in methanol.[1][3]
- The reaction mixture is stirred, likely at a controlled temperature, to facilitate the nucleophilic substitution of the chlorine atom with a methoxy group.
- The resulting product, 3-methoxy-1-(4-methylphenyl)propan-1-one, is then isolated. This can be achieved by partitioning the reaction mixture between dichloromethane and water.[4] The organic layer is collected and the solvent is removed to afford the product.[4]

Step 2: Bromination to form 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one

- The product from Step 1, 3-methoxy-1-(4-methylphenyl)propan-1-one, is dissolved in a suitable solvent.
- Bromine is then added to the solution.[3] This step results in the formation of 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one.[3]

Step 3: Formation of **Mexedrone** free base

- The intermediate from Step 2, 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one, is dissolved in acetonitrile.[3]
- Methanolic methylamine is added to the solution.[1][3] This reaction leads to the formation of the free base of **mexedrone**, 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one.[3]

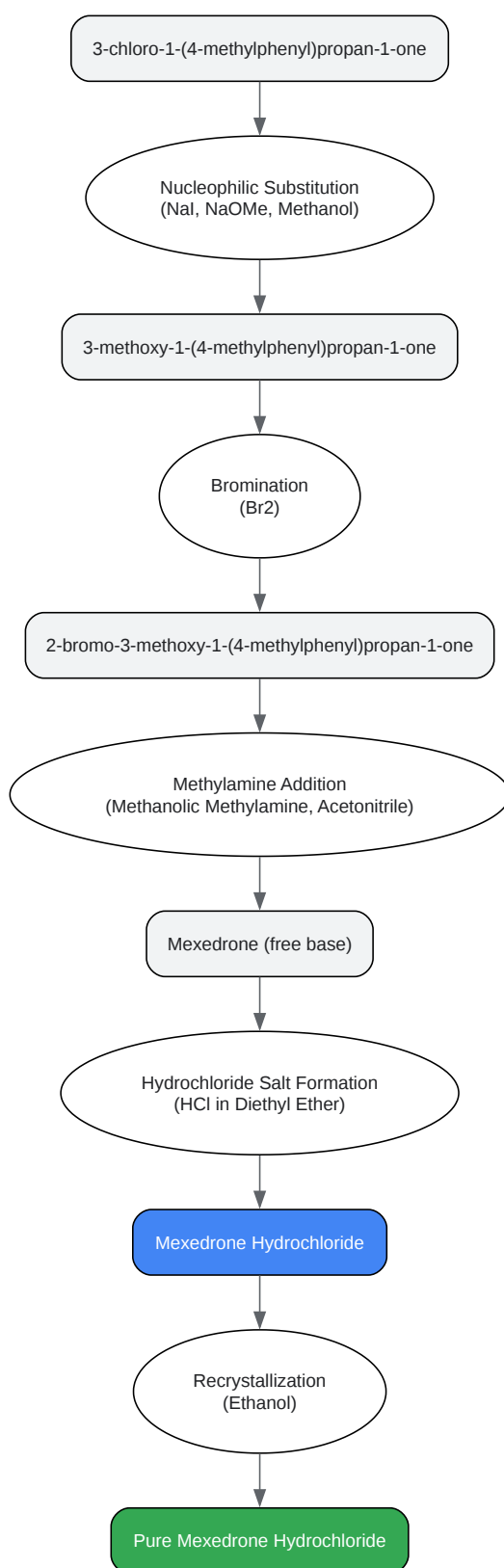
Step 4: Formation of **Mexedrone** Hydrochloride Salt

- The **mexedrone** free base, obtained as an oil, is treated with hydrogen chloride in diethyl ether.[1][3]
- This results in the precipitation of the hydrochloride salt.
- The crude product is then purified by recrystallization from ethanol to yield pure **Mexedrone** hydrochloride as colorless crystals.[1][3]

During the synthesis, a chlorinated by-product, 3-chloro-2-(methylamino)-1-(4-methylphenyl)propan-1-one, may be formed if the initial conversion to 3-methoxy-1-(4-methylphenyl)propan-1-one is incomplete.[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Mexedrone** hydrochloride.



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Caption: Synthesis pathway for **Mexedrone** hydrochloride.

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